![molecular formula C6H3Cl2NO3 B1623939 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid CAS No. 846045-08-7](/img/structure/B1623939.png)
3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid
Description
3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid , also known by its systematic name 2-pyridinecarboxylic acid, 3,5-dichloro-4-hydroxy , is a member of the pyridinecarboxylic acid family. These compounds are monocarboxylic derivatives of pyridine. Specifically, our compound falls into the category of isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
The preparation of 3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid typically involves a reaction between 2,4-dichloropyridine and p-chloronitrobenzene . This reaction occurs under alkaline conditions, with heating and stirring, leading to the desired product through acylation .
Molecular Structure Analysis
The molecular formula of this compound is C~6~H~3~Cl~2~NO~3~ , resulting in a molecular weight of 208 g/mol . The structural formula depicts the dichlorinated pyridine ring with a hydroxyl group and a carboxylic acid moiety .
properties
IUPAC Name |
3,5-dichloro-4-oxo-1H-pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-2-1-9-4(6(11)12)3(8)5(2)10/h1H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAIAHQZAOARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427981 | |
Record name | 3,5-DICHLORO-4-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-hydroxypyridine-2-carboxylic acid | |
CAS RN |
846045-08-7 | |
Record name | 3,5-DICHLORO-4-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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